レチノールオレアート

概要

説明

Retinol oleate is an ester of retinol (vitamin A) and oleic acid. It is a member of the retinoid family, which includes compounds derived from vitamin A. Retinol oleate is known for its role in skin care and cosmetic formulations due to its ability to promote skin health and rejuvenation. It is used in various topical applications to improve skin texture, reduce wrinkles, and enhance overall skin appearance.

科学的研究の応用

Retinol oleate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its role in cellular differentiation and proliferation.

Medicine: Explored for its potential in treating skin disorders, such as acne and psoriasis, due to its ability to regulate cell growth and differentiation.

Industry: Utilized in cosmetic formulations for its anti-aging and skin-rejuvenating properties. It is also used in the development of novel drug delivery systems.

作用機序

Target of Action

Retinol oleate, also known as all-trans-retinyl oleate, primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These are nuclear receptors that function as ligand-inducible transcription factors . The expression of RBP4, the major transport protein of retinol in the circulation, is highest in the liver, where most of the body’s vitamin A reserves are stored as retinyl esters .

Mode of Action

Retinol oleate interacts with its targets, the RARs and RXRs, to regulate the transcription of a large number of genes, which mainly play a role in differentiation . The discovery of a nuclear retinoic acid receptor (RAR), which was shown to be a member of the superfamily of steroid/thyroid hormone nuclear receptors functioning as ligand-inducible transcription factors, was a breakthrough in understanding how retinoids exert their pleiotropic effects .

Biochemical Pathways

Retinol oleate is involved in the biosynthesis of active retinoids . The biosynthetic pathway starts from the endogenous mevalonic acid (MVA) pathway, extended by a β-carotene synthetic pathway module . Retinol oleate is converted to retinol, which then binds to RBP4 in the hepatocyte . After associating with transthyretin (TTR), the retinol/RBP4/TTR complex is released into the bloodstream and delivers retinol to tissues via binding to specific membrane receptors .

Pharmacokinetics

Clinical doses of isotretinoin, a retinoid, range from 0.5 to 8 mg/kg/day, with acute side effects appearing following doses of 1 mg/kg/day or greater . Plasma concentrations of isotretinoin following single and multiple doses peak between 2 to 4 hours and exhibit elimination half-lives of 10 to 20 hours .

Result of Action

The application of retinol significantly affects both cellular and molecular properties of the epidermis and dermis . It promotes keratinocytes proliferation, strengthens the protective function of the epidermis, restrains transepidermal water loss, protects collagen against degradation, and inhibits metalloproteinases activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of retinol oleate. For instance, the ratio of apo-CRBP (without retinoid bound) to holo-CRBP (with retinoid bound) has been shown to regulate retinoid metabolism within the cell . Moreover, the antioxidant butylated hydroxytoluene was added to prevent retinoids degradation .

生化学分析

Biochemical Properties

Retinol Oleate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving efficient mechanisms for the transport of Vitamin A in the circulation, a specific mechanism allowing for Vitamin A storage, and a mechanism for mobilizing Vitamin A from these stores in response to tissue needs .

Cellular Effects

Retinol Oleate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The active form of Vitamin A, retinoic acid, affects many downstream target genes, some of which are up-regulated in cancers .

Molecular Mechanism

The molecular mechanism of action of Retinol Oleate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The active form of Vitamin A, retinoic acid, affects many downstream target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Retinol Oleate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Retinol Oleate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Retinol Oleate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Retinol Oleate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Retinol Oleate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Retinol oleate is synthesized through an esterification reaction between retinol and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of retinol oleate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for cosmetic and pharmaceutical applications.

化学反応の分析

Types of Reactions: Retinol oleate undergoes various chemical reactions, including:

Oxidation: Retinol oleate can be oxidized to form retinoic acid derivatives, which are biologically active forms of vitamin A.

Hydrolysis: In the presence of water and an acid or base catalyst, retinol oleate can be hydrolyzed back to retinol and oleic acid.

Transesterification: Retinol oleate can undergo transesterification reactions with other fatty acids to form different retinyl esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions.

Major Products Formed:

Oxidation: Retinoic acid derivatives.

Hydrolysis: Retinol and oleic acid.

Transesterification: Various retinyl esters depending on the fatty acid used.

類似化合物との比較

Retinyl Palmitate: An ester of retinol and palmitic acid, commonly used in skin care products for its stability and efficacy.

Retinyl Acetate: An ester of retinol and acetic acid, known for its use in cosmetic formulations.

Retinyl Propionate: An ester of retinol and propionic acid, used for its skin-rejuvenating properties.

Uniqueness of Retinol Oleate: Retinol oleate is unique due to its combination of retinol and oleic acid, which provides a balance of stability and efficacy. Its oleic acid component enhances skin penetration, making it effective in topical applications. Additionally, retinol oleate’s ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

生物活性

Retinol oleate, a retinoid ester formed from retinol and oleic acid, has garnered attention for its potential biological activities, particularly in dermatological applications. This article explores the biochemical properties, metabolism, pharmacokinetics, and clinical implications of retinol oleate, supported by research findings and case studies.

Retinol oleate is part of the retinoid family, which includes retinol (vitamin A), retinaldehyde, and retinoic acid. It serves as a precursor to biologically active forms of vitamin A and is involved in various physiological processes.

- Chemical Structure : Retinol oleate is an esterified form of retinol with oleic acid, enhancing its lipid solubility and stability compared to free retinol. This property allows for improved penetration through biological membranes.

2. Metabolism and Pharmacokinetics

The metabolism of retinol oleate involves hydrolysis to release retinol, which can then be converted into more active metabolites like retinoic acid. Key enzymes involved include:

- Acyl-CoA: Retinol Acyltransferase (ARAT) : Catalyzes the formation of retinyl esters from retinol and fatty acyl-CoA.

- Retinyl Ester Hydrolysis : Enzymatic cleavage by carboxylesterases releases free retinol into circulation.

Table 1: Pharmacokinetic Parameters of Retinol Oleate

| Study | Dose | Cmax (ng/mL) | AUC (0-24h) | Half-life (h) |

|---|---|---|---|---|

| Goodman et al. (1984) | 5,600 mg RP | 150 ± 20 | 1,200 ± 100 | 2.2 ± 0.9 |

| Buss et al. (1994) | 30,000 IU/day | 180 ± 15 | 1,500 ± 200 | Not specified |

3. Biological Activity

Retinol oleate exhibits several biological activities primarily attributed to its conversion to retinoic acid:

- Skin Health : Retinol oleate is known for its role in promoting skin cell turnover, enhancing collagen synthesis, and reducing signs of aging such as wrinkles and hyperpigmentation .

- Antimicrobial Properties : It has been shown to inhibit the growth of certain bacteria associated with skin conditions like acne .

- Anti-inflammatory Effects : Retinoids can modulate inflammatory responses in skin conditions like psoriasis and eczema .

Case Studies

- Acne Treatment : A study involving topical application of retinol oleate demonstrated significant reduction in acne lesions after 12 weeks of treatment. Patients reported improvement in skin texture and reduced inflammation .

- Photoaging : In a randomized controlled trial comparing retinol oleate with a placebo over six months, patients showed a statistically significant improvement in fine lines and skin elasticity .

Table 2: Clinical Outcomes from Retinol Oleate Application

| Condition | Study Type | Outcome |

|---|---|---|

| Acne | Randomized Trial | 70% reduction in lesions after 12 weeks |

| Photoaging | Controlled Trial | Significant improvement in wrinkles |

5. Safety and Side Effects

While generally well-tolerated, retinol oleate can cause local irritation or allergic reactions in sensitive individuals. Common side effects include:

- Redness

- Peeling

- Dryness

Long-term use should be monitored to avoid potential adverse effects associated with excessive vitamin A levels.

特性

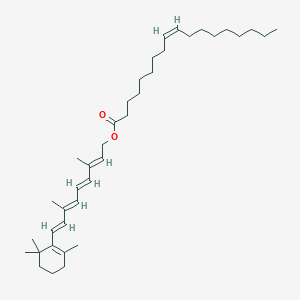

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-TUTABMRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021962 | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-88-9 | |

| Record name | Retinyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU01DH65P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。